molecular formula C21H25FN2O5S B2559934 N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-32-3

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2559934
CAS No.: 1021090-32-3
M. Wt: 436.5
InChI Key: KCCKTBJWSVPKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research and drug discovery. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 2,4-dimethoxyphenyl acetamide group and a piperidine ring substituted with a 4-fluorophenylsulfonyl moiety. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . The incorporation of both sulfur- and fluorine-containing functional groups is of particular note, as these elements play crucial roles in modern medicinal chemistry. Sulfur-containing compounds, particularly those with a sulfonyl group, frequently demonstrate a variety of biological activities and serve important functions in pharmaceutical applications . Simultaneously, the introduction of fluorine into a molecule can profoundly influence its conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties . The acetamide linkage present in the compound is a common feature in many biologically active molecules and approved therapeutics, contributing to molecular recognition and target binding . This specific combination of structural features makes this compound a valuable intermediate for the synthesis of novel chemical entities and a candidate for probing biological mechanisms. Researchers may employ this compound in the development of therapies targeting various disease pathways, leveraging its potential to interact with enzymes, receptors, and other biological macromolecules. The compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-28-17-8-11-19(20(14-17)29-2)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCKTBJWSVPKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetamide formation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C23H23FN2O6SC_{23}H_{23}FN_2O_6S and a molecular weight of approximately 474.5 g/mol. Its structure features a sulfonamide group, which is known to enhance biological activity in various pharmacophores. The presence of methoxy groups on the phenyl ring may contribute to its lipophilicity and receptor binding properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could potentially be developed into an antimicrobial agent .

Anticonvulsant Activity

There is emerging evidence that compounds with similar structural motifs may possess anticonvulsant properties. Research indicates that the incorporation of specific substituents can enhance the efficacy of these compounds in seizure models. For example, analogues have been tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating a correlation between structural modifications and anticonvulsant activity .

Anti-inflammatory Properties

The sulfonamide group present in this compound is associated with anti-inflammatory effects. Compounds containing similar moieties have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the sulfonamide linkage followed by acetamide formation.

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of sulfonamide derivatives based on this scaffold. The derivatives were subjected to biological evaluation for their antimicrobial and anticonvulsant activities. The results indicated that specific substitutions on the phenyl rings significantly influenced the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications in Piperidine/Piperazine-Based Sulfonamides

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Key Differences :
    • Replaces the piperidin-2-yl group with a piperazin-1-yl ring.
    • Substitutes the 4-fluorophenylsulfonyl with a 4-methylphenylsulfonyl group.
Compound 6k ()
  • Structure: Contains a bis(4-fluorophenyl)methylpiperazine core and a sulfamoylaminophenylsulfonyl group.
  • Comparison: The sulfamoyl (NH2SO2) group in 6k enhances solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.

Acetamide Derivatives with Heterocyclic Modifications

Compound 18 ()
  • Structure : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide.
  • Comparison: The trifluoromethylbenzothiazole group introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility. The pyrimidinone-thioether linker differs from the piperidinylsulfonyl group, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition) .
N-(2,4-difluorophenyl)-2-spiro[1,2-dihydroquinazoline-2,1′-cyclopentane]-4-ylthioacetamide ()
  • Structure : Features a spirocyclic quinazoline moiety.
  • The 2,4-difluorophenyl group offers lower hydrogen-bonding capacity than 2,4-dimethoxyphenyl, impacting target affinity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Query Compound 3.2 0.15 180–185 (estimated)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 3.8 0.08 198–202
Compound 6k 2.9 0.25 210–215
  • Trends :
    • Electron-donating groups (e.g., methoxy) improve solubility but lower logP.
    • Bulky sulfonamide substituents (e.g., tosyl in ) increase melting points due to crystalline packing .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound belonging to the piperidine class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide. Its structure features a piperidine core with a sulfonyl group and two methoxy-substituted phenyl rings. This unique arrangement is thought to enhance its biological activity through improved receptor binding and selectivity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including receptors and enzymes. Piperidine derivatives often exhibit modulation of neurotransmitter systems, which can influence various physiological processes. The presence of the fluorophenyl and dimethoxyphenyl groups may enhance binding affinity to specific targets, potentially leading to increased therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens, indicating strong antibacterial activity .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of piperidine derivatives against human leukemic cell lines (K562 and CEM). Some derivatives demonstrated notable antiproliferative effects with IC50 values ranging from 1.6 to 8.0 μM . This suggests that this compound may also possess significant anticancer properties.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The sulfonamide moiety is known for its enzyme inhibition capabilities, potentially contributing to the compound's pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamideStructureAnticancer, Antimicrobial
N-(2,4-dimethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamideStructureAnticancer

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs, enhancing potency or selectivity against specific biological targets.

Case Studies and Research Findings

  • Antibacterial Properties : A study examined the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for developing new antibiotics based on this scaffold .
  • Anticancer Research : Another investigation focused on the synthesis of novel piperidine derivatives that showed promising results in inhibiting leukemic cell growth, suggesting a pathway for further development in cancer therapeutics .
  • Enzyme Inhibition Studies : The compound's ability to inhibit AChE was evaluated in a series of synthesized derivatives, revealing potential applications in treating Alzheimer's disease .

Q & A

Basic: What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, and how are intermediates characterized?

Answer:
The synthesis involves sequential functionalization of a piperidine core. Key steps include:

  • Sulfonylation: Reaction of piperidine with 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., nitrogen) to introduce the sulfonyl group .
  • Acetamide coupling: Substitution at the piperidine nitrogen with 2-chloroacetamide derivatives, followed by nucleophilic displacement with 2,4-dimethoxyaniline .
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Characterization methods:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of sulfonyl and acetamide groups (e.g., δ ~7.8 ppm for sulfonyl-linked aromatic protons) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~475.1) .
  • TLC/HPLC: Monitors reaction progress and purity (>95% by HPLC, C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting bioactivity data for this compound be resolved when testing against different enzyme isoforms?

Answer:
Contradictions may arise due to:

  • Structural flexibility: The piperidine ring’s conformational dynamics may favor binding to specific isoforms (e.g., COX-2 vs. COX-1) .
  • Substituent effects: The 4-fluorophenylsulfonyl group’s electron-withdrawing nature modulates enzyme active-site interactions (e.g., altering Km/Vmax in kinetic assays) .

Resolution strategies:

  • Molecular docking: Compare binding poses in isoforms using software like AutoDock Vina (e.g., hydrogen bonding with Tyr355 in COX-2 vs. steric clashes in COX-1) .
  • Site-directed mutagenesis: Validate critical residues (e.g., replacing Ser530 in COX-2 with Ala to test sulfonyl group interactions) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate isoform affinity .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

Answer:
Stability studies require:

  • Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours .
  • HPLC-DAD/MS: Track degradation products (e.g., hydrolysis of the acetamide group yields N-(2,4-dimethoxyphenyl)amine fragments) .
  • Thermogravimetric analysis (TGA): Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

Answer:
SAR optimization involves:

  • Substituent variation: Replace the 4-fluorophenylsulfonyl group with bulkier substituents (e.g., 4-trifluoromethyl) to enhance hydrophobic pocket interactions in kinases like JAK2 .
  • Piperidine ring modifications: Introduce methyl groups at C3 to restrict ring puckering, improving fit into ATP-binding pockets .
  • In vitro kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data interpretation:

  • IC50 shifts: A 10-fold decrease in IC50 for JAK3 vs. JAK2 suggests structural adjustments improve selectivity .
  • Molecular dynamics simulations: Analyze RMSD plots to confirm stable binding over 100 ns trajectories .

Basic: What are the recommended protocols for evaluating the compound’s solubility and bioavailability in preclinical models?

Answer:

  • Solubility:

    • Shake-flask method: Dissolve 1 mg in 1 mL PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C; quantify via UV-Vis (λmax ~270 nm) .
    • LogP determination: Use octanol/water partitioning (HPLC retention time correlation) to estimate lipophilicity (logP ~2.5) .
  • Bioavailability:

    • Caco-2 permeability assay: Measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good intestinal absorption .
    • Pharmacokinetics in rodents: Administer 10 mg/kg IV/PO; calculate AUC0-24h and oral bioavailability (%F) using non-compartmental analysis (WinNonlin) .

Advanced: How do crystallographic data resolve ambiguities in the compound’s tautomeric forms or stereochemical configuration?

Answer:

  • Single-crystal X-ray diffraction: Resolves absolute configuration (e.g., R/S designation at C2 of the piperidine ring) and confirms non-planar sulfonyl-acetamide dihedral angles (~60°) .
  • Electron density maps: Identify preferred tautomers (e.g., enol vs. keto forms in pyridazinone derivatives) via residual density analysis .
  • Powder XRD: Compare experimental vs. simulated patterns to detect polymorphic impurities (e.g., Form I vs. Form II) .

Basic: What in vitro assays are suitable for preliminary screening of antimicrobial activity?

Answer:

  • MIC determination: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Time-kill kinetics: Expose bacteria to 2× MIC; plate aliquots at 0, 4, 8, 24 h to assess bactericidal vs. bacteriostatic effects .
  • Resazurin assay: Fluorescence-based viability testing for fastidious organisms (e.g., Mycobacterium tuberculosis H37Rv) .

Advanced: What computational methods predict metabolic liabilities of the 4-fluorophenylsulfonyl group?

Answer:

  • CYP450 metabolism prediction: Use StarDrop’s DEREK or MetaSite to identify sites of oxidative defluorination or sulfone reduction .
  • Molecular orbital calculations: HOMO/LUMO analysis (Gaussian 09) identifies electrophilic sulfonyl sulfur susceptible to glutathione adduct formation .
  • In silico toxicity profiling: Screen for hERG inhibition (IC50 >10 μM) and Ames test mutagenicity (ADMET Predictor) .

Basic: How is the compound’s purity validated for in vivo studies?

Answer:

  • Elemental analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Residual solvent testing: GC-MS detects traces of DMF or THF (<500 ppm per ICH Q3C guidelines) .
  • Chiral HPLC: Ensure enantiomeric excess >99% (Chiralpak AD-H column, hexane/ethanol eluent) .

Advanced: What strategies mitigate off-target effects in neuronal cell models?

Answer:

  • CRISPR-Cas9 knockout: Generate neurons lacking suspected off-target receptors (e.g., 5-HT3) to isolate compound-specific effects .
  • Calcium imaging: Use Fluo-4 AM to monitor intracellular Ca²⁺ spikes in primary cortical neurons; compare responses with/without receptor antagonists .
  • Transcriptomic profiling: RNA-seq identifies differentially expressed genes (e.g., upregulated apoptosis markers) at sub-cytotoxic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.